![molecular formula C13H18N2O B7896123 [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine](/img/structure/B7896123.png)
[1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine: is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in a variety of natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine typically involves the Fischer indole synthesis, a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the methoxypropyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions, often leading to the formation of quinoline or isoquinoline derivatives.
Reduction: Reduction of indole compounds can yield tetrahydroindole derivatives, which are valuable intermediates in pharmaceutical synthesis.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are frequently employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: Indole derivatives, including [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine, are widely studied for their unique chemical properties and reactivity. They serve as building blocks in the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are explored for their potential as enzyme inhibitors, receptor agonists, and other bioactive compounds. They can modulate various biological pathways and have shown promise in drug discovery .
Medicine: Indole derivatives are integral to the development of pharmaceuticals. They exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound may be investigated for similar therapeutic potentials .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. Their versatility makes them valuable in various applications.
Mechanism of Action
The mechanism of action of [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine depends on its specific biological target. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The methoxypropyl group may influence the compound’s binding affinity and selectivity, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
- (1H-Indol-3-yl)methanamine
- 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Comparison: Compared to other indole derivatives, [1-(3-Methoxypropyl)-1H-indol-5-yl]methanamine is unique due to the presence of the methoxypropyl group. This functional group can alter the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .
Properties
IUPAC Name |
[1-(3-methoxypropyl)indol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-8-2-6-15-7-5-12-9-11(10-14)3-4-13(12)15/h3-5,7,9H,2,6,8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDKDGPQEMTUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C1C=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
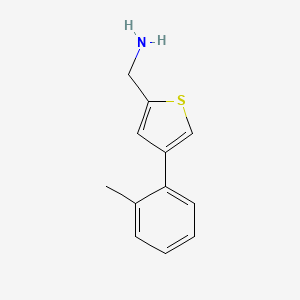
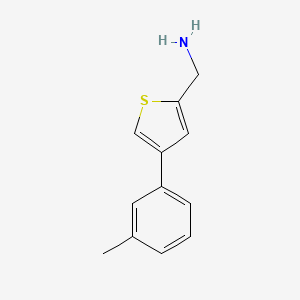
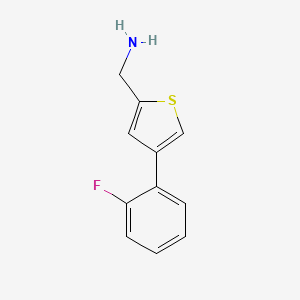
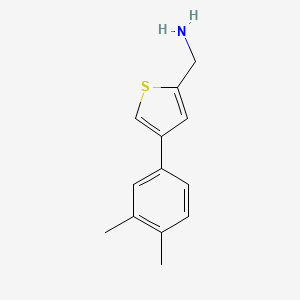
![{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine](/img/structure/B7896077.png)
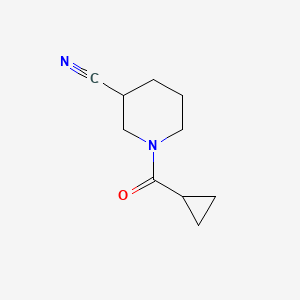
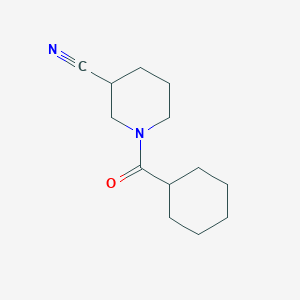

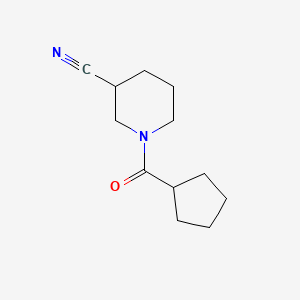
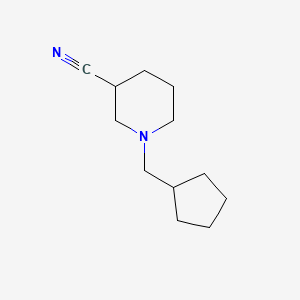
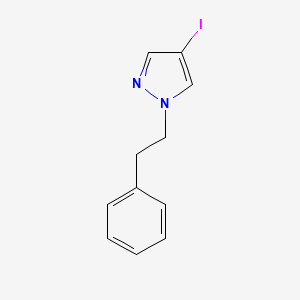
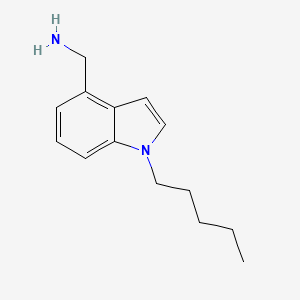
![Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine](/img/structure/B7896139.png)
![Propyl[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7896143.png)
